5-Fluoro-alpha-methyltryptamine 5-Fluoro-alpha-methyltryptamine
Brand Name: Vulcanchem
CAS No.: 712-08-3
VCID: VC1680562
InChI: InChI=1S/C11H13FN2/c1-7(13)4-8-6-14-11-3-2-9(12)5-10(8)11/h2-3,5-7,14H,4,13H2,1H3
SMILES: CC(CC1=CNC2=C1C=C(C=C2)F)N
Molecular Formula: C11H13FN2
Molecular Weight: 192.23 g/mol

5-Fluoro-alpha-methyltryptamine

CAS No.: 712-08-3

Cat. No.: VC1680562

Molecular Formula: C11H13FN2

Molecular Weight: 192.23 g/mol

* For research use only. Not for human or veterinary use.

5-Fluoro-alpha-methyltryptamine - 712-08-3

Specification

CAS No. 712-08-3
Molecular Formula C11H13FN2
Molecular Weight 192.23 g/mol
IUPAC Name 1-(5-fluoro-1H-indol-3-yl)propan-2-amine
Standard InChI InChI=1S/C11H13FN2/c1-7(13)4-8-6-14-11-3-2-9(12)5-10(8)11/h2-3,5-7,14H,4,13H2,1H3
Standard InChI Key CTGFDWBZMCPVED-UHFFFAOYSA-N
SMILES CC(CC1=CNC2=C1C=C(C=C2)F)N
Canonical SMILES CC(CC1=CNC2=C1C=C(C=C2)F)N

Introduction

Chemical Identity and Structural Properties

5-Fluoro-alpha-methyltryptamine (5-F-αMT) is a modified tryptamine with a fluorine atom at the 5-position of the indole ring and a methyl group at the alpha position of the side chain. This structural modification significantly alters its pharmacological profile compared to its parent compound tryptamine.

Chemical Nomenclature and Identifiers

The compound has several chemical identifiers that allow precise tracking in scientific databases and literature:

ParameterValue
Chemical Name5-Fluoro-alpha-methyltryptamine
IUPAC Name1-(5-fluoro-1H-indol-3-yl)propan-2-amine
CAS Registry Number712-08-3
Molecular FormulaC₁₁H₁₃FN₂
Molecular Mass192.23 g/mol
Alternative Names5-Fluoro-AMT; 1-(5-Fluoro-1H-indol-3-yl)propan-2-amine
CAS for Hydrochloride Salt776-56-7

The compound contains an indole nucleus with a fluorine substituent at position 5 and an aminopropyl side chain with methyl substitution at the alpha carbon position .

Physical and Chemical Properties

The physical properties of 5-Fluoro-alpha-methyltryptamine provide important information for handling and formulation:

PropertyValue
Physical FormCrystalline solid (as hydrochloride salt)
Melting Point225-226°C (decomposition) (hydrochloride salt)
Boiling Point140-146°C @ 0.5 Torr (free base)
SolubilityDMF: 5 mg/ml; DMSO: 15 mg/ml; Ethanol: 10 mg/ml; Methanol: 1 mg/ml
Storage Temperature−20°C (recommended)

The compound exhibits differential solubility across various solvents, with highest solubility in DMSO and ethanol, making these preferred vehicles for experimental applications .

Pharmacological Profile

The pharmacological activity of 5-Fluoro-alpha-methyltryptamine is characterized by its interactions with multiple neurotransmitter systems, particularly those involving monoamines.

Monoamine Oxidase Inhibition

One of the most significant pharmacological properties of 5-Fluoro-alpha-methyltryptamine is its selective inhibition of monoamine oxidase:

EnzymeInhibition CharacteristicsPotency
MAO-ACompetitive inhibitionHighly selective (18,000-fold higher sensitivity than MAO-B)
MAO-BMinimal inhibitionSignificantly less sensitive

5-Fluoro-alpha-methyltryptamine demonstrates remarkable selectivity as a competitive MAO-A inhibitor, with approximately 18,000-fold higher sensitivity for MAO-A compared to MAO-B. This high degree of selectivity makes it potentially valuable for in vivo studies of MAO-A function .

Monoamine Release and Reuptake Effects

Research indicates that 5-Fluoro-alpha-methyltryptamine influences monoamine neurotransmission through multiple mechanisms:

NeurotransmitterEffectComparison to Parent Compound
Serotonin (5-HT)Elevation of brain levelsEnhanced in multiple brain regions
Dopamine (DA)Enhanced releasing activityElevated releasing potency compared to non-methylated parent
Norepinephrine (NE)Enhanced releasing activityElevated releasing potency compared to non-methylated parent
5-HIAA (5-HT metabolite)Decreased levelsObserved in various brain regions

The compound increases serotonin levels in multiple brain regions including the hypothalamus, hippocampus, brainstem, striatum, and cortex. Concurrently, it decreases levels of 5-hydroxyindoleacetic acid (5-HIAA), the primary metabolite of serotonin, suggesting reduced serotonin breakdown consistent with MAO-A inhibition .

Behavioral and Physiological Effects

Experimental studies in rodent models have documented several behavioral effects:

Behavioral ResponseObservationMechanism
Head-twitch response (HTR)Rapidly induced in miceLikely mediated through 5-HT₂ receptor activation
Response to pretreatmentHTR depressed by cyproheptadine, p-chlorophenylalanine, or fluoxetineConfirms serotonergic mechanism
Response to lesioningHTR potentiated by 5,7-dihydroxytryptamineSuggests postsynaptic mechanism

The head-twitch response induced by 5-Fluoro-alpha-methyltryptamine is characteristic of serotonergic hallucinogens and appears to result from increased activity of central serotonergic neurons, probably due to elevated serotonin levels following MAO-A inhibition. This likely results in enhanced serotonin release with concomitant activation of postsynaptic 5-HT₂ receptors .

Structure-Activity Relationships

The pharmacological profile of 5-Fluoro-alpha-methyltryptamine is significantly influenced by its structural features, particularly the fluorine substitution and alpha-methyl group.

Position of Fluorine Substitution

The position of fluorine substitution on the indole ring also influences pharmacological activity:

PositionComparative Activity
5-positionEnhanced activity compared to other positions
5-Fluoro-alpha-methyltryptaminePotent DA and NE releasing properties
Comparison to other halogen substitutionsDifferent activity profiles observed

The presence of the fluorine atom at the 5-position appears to optimize the compound's interaction with monoaminergic systems. When compared to other positional isomers or halogen substitutions, 5-Fluoro-alpha-methyltryptamine demonstrates enhanced dopamine and norepinephrine releasing potencies .

Comparative Pharmacology

Understanding 5-Fluoro-alpha-methyltryptamine in the context of related compounds provides valuable insights into its unique pharmacological profile.

Comparison with Alpha-Methyltryptamine (AMT)

Alpha-methyltryptamine (AMT), the non-fluorinated parent compound, shares some properties with 5-Fluoro-alpha-methyltryptamine but also exhibits important differences:

PropertyAlpha-Methyltryptamine5-Fluoro-alpha-methyltryptamine
Monoamine Release (EC₅₀, nM for 5-HT)22-68Not directly reported
Monoamine Release (EC₅₀, nM for DA)79-112Enhanced compared to non-methylated parent
Monoamine Release (EC₅₀, nM for NE)79-180Enhanced compared to non-methylated parent
MAO InhibitionLess selectiveHighly selective for MAO-A
Medical UseUsed as antidepressant (Indopan)Research compound

Alpha-methyltryptamine acts as a relatively balanced reuptake inhibitor and releasing agent of the main three monoamines (serotonin, norepinephrine, and dopamine) and as a non-selective serotonin receptor agonist. It was previously used as an antidepressant at doses of 5 to 10 mg under the brand name Indopan. While 5-Fluoro-alpha-methyltryptamine shares some of these properties, its fluorine substitution appears to enhance its selective activity at certain targets .

Position in the Tryptamine Family

5-Fluoro-alpha-methyltryptamine belongs to the broader family of substituted tryptamines, many of which have been studied for their neurochemical effects:

CompoundNotable Characteristic
5-Fluoro-alpha-methyltryptamineHighly selective MAO-A inhibitor
Alpha-methyltryptamineBalanced monoamine releaser
5-MethoxytryptaminePotent 5-HT releaser
6-FluorotryptamineDifferent activity profile than 5-position
7-ChlorotryptamineHighly selective 5-HT releaser

Within this family, 5-Fluoro-alpha-methyltryptamine stands out for its remarkable selectivity as an MAO-A inhibitor, making it a valuable research tool for investigating the role of this enzyme in various neuropsychiatric conditions .

Research Applications and Significance

The unique pharmacological profile of 5-Fluoro-alpha-methyltryptamine offers several potential research applications:

Tool for Studying MAO-A Function

The high selectivity of 5-Fluoro-alpha-methyltryptamine for MAO-A makes it a potentially valuable tool for investigating the role of this enzyme:

ApplicationPotential Value
Selective MAO-A inhibitionEnables targeted investigation of MAO-A function
High potency ratio (MAO-A vs. MAO-B)Allows selective modulation with minimal confounding
Competitive inhibition mechanismProvides insights into enzyme-substrate interactions

The compound's 18,000-fold selectivity for MAO-A over MAO-B represents an exceptional degree of specificity, potentially allowing researchers to isolate MAO-A-dependent processes with minimal interference from MAO-B effects .

Model for Structure-Activity Relationships

The clear structure-activity relationships observed with 5-Fluoro-alpha-methyltryptamine provide valuable insights for medicinal chemistry:

Structural FeatureActivity ImpactImplications
Alpha-methyl groupCritical for MAO-A selectivityGuides design of selective MAO inhibitors
5-fluoro substitutionEnhances monoaminergic effectsInforms development of monoamine modulators

These relationships can guide the development of novel compounds with optimized pharmacological profiles for various neuropsychiatric applications .

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